22S-hydroxycampesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(22S)-22-hydroxycampesterol is a brassinosteroid that is campesterol bearing an additional 22S-hydroxy substituent. It is a brassinosteroid, a 3beta-sterol, a 22-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a campestane.
Scientific Research Applications
Brassinosteroid Biosynthesis
22S-Hydroxycampesterol plays a role in the brassinosteroid biosynthetic pathway. It has been identified as a natural component in cultured Catharanthus roseus cells and Arabidopsis seedlings. Studies have shown that this compound is part of a metabolic pathway leading to brassinolide biosynthesis, highlighting its role in plant growth and development (Fujioka, Takatsuto, & Yoshida, 2002).
Synthetic Routes for Brassinolide Precursors
A new synthetic route to 22S-hydroxy-24R-methyl steroids, including this compound, has been developed. This synthetic approach is significant for the preparation of early brassinolide biosynthetic precursors, highlighting the role of this compound in steroid synthesis (Hurski, Zhabinskii, & Khripach, 2012).
Role in Cytochrome P450-Catalyzed Reactions
This compound is a substrate in cytochrome P450-catalyzed reactions within the brassinosteroid biosynthetic process. In rice, CYP90D2 and CYP90D3 enzymes catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroids, including this compound (Sakamoto et al., 2012).
Neuroprotective Properties
This compound analogs, such as 22R-hydroxycholesterol, have been investigated for their neuroprotective properties. Studies have found that 22R-hydroxycholesterol protects neuronal cells from beta-amyloid-induced cytotoxicity, suggesting potential applications in Alzheimer's disease treatment (Lecanu et al., 2009).
Properties
Molecular Formula |
C28H48O2 |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h7,17-19,21-26,29-30H,8-16H2,1-6H3/t18-,19+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |
InChI Key |
LSZJAIFORSLKOY-PACUACIMSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |
Canonical SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.